but-2-enedioic acid;2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene
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Overview
Description
UB 165 fumarate is a subtype-selective nicotinic agonist. It acts as a full agonist at the α3β2 isoform and a partial agonist at the α4β2 isoform of neuronal nicotinic acetylcholine receptors. This compound is primarily used in scientific research to study the role of these receptor subtypes in the release of dopamine and noradrenaline in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UB 165 fumarate involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of UB 165 fumarate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and product purification. The final product is subjected to rigorous quality control to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions
UB 165 fumarate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the bicyclic structure or the chloropyridinyl group.
Reduction: This reaction can reduce any oxidized forms of the compound back to its original state.
Substitution: This reaction can replace the chloropyridinyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various analogs with different functional groups .
Scientific Research Applications
UB 165 fumarate is widely used in scientific research due to its selective agonist properties. Some of its applications include:
Chemistry: Used as a lead compound to develop other selective nicotinic receptor ligands.
Biology: Studied for its role in modulating neurotransmitter release in the brain.
Medicine: Investigated for potential therapeutic applications in neurological disorders.
Industry: Used in the development of new drugs targeting nicotinic acetylcholine receptors
Mechanism of Action
UB 165 fumarate exerts its effects by binding to neuronal nicotinic acetylcholine receptors. As a full agonist at the α3β2 isoform and a partial agonist at the α4β2 isoform, it modulates the release of neurotransmitters like dopamine and noradrenaline. The binding of UB 165 fumarate to these receptors leads to the opening of ion channels, resulting in an influx of calcium ions and subsequent neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
Epibatidine: A potent nicotinic agonist with high affinity for nicotinic acetylcholine receptors.
Anatoxin-a: Another nicotinic agonist with structural similarities to UB 165 fumarate.
α-Conotoxin-MII: A selective antagonist used to study the heterogeneity of nicotinic receptors
Uniqueness
UB 165 fumarate is unique due to its selective agonist properties, particularly its full agonism at the α3β2 isoform and partial agonism at the α4β2 isoform. This selectivity makes it a valuable tool for studying the specific roles of these receptor subtypes in neurotransmitter release and for developing new therapeutic agents targeting these receptors .
Properties
IUPAC Name |
but-2-enedioic acid;2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2.C4H4O4/c14-13-7-4-9(8-15-13)11-3-1-2-10-5-6-12(11)16-10;5-3(6)1-2-4(7)8/h3-4,7-8,10,12,16H,1-2,5-6H2;1-2H,(H,5,6)(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFRKSLRKAKJIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(N2)C(=C1)C3=CN=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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